1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trimethyl-4-oxo-3-oxabicyclo[310]hexan-2-yl acetate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the synthesis methods mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions can be carried out using standard reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one
- 6-Oxabicyclo[3.1.0]hexane
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
Uniqueness
1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate stands out due to its specific substitution pattern and the presence of an acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62499-90-5 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(1,2,5-trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl) acetate |
InChI |
InChI=1S/C10H14O4/c1-6(11)13-10(4)9(3)5-8(9,2)7(12)14-10/h5H2,1-4H3 |
InChI Key |
PSMHZXYBHJUDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C2(CC2(C(=O)O1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.